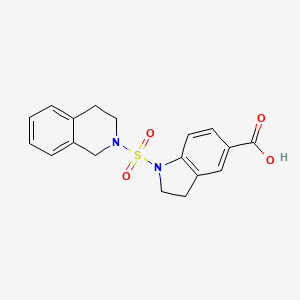
1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid is a complex organic compound that features both isoquinoline and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired product. The reaction conditions for these steps are generally mild, allowing for the efficient production of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of isoquinoline and indole, such as:
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-ethanone
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
Uniqueness
What sets 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid apart is its unique combination of isoquinoline and indole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,3-dihydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-18(22)15-5-6-17-14(11-15)8-10-20(17)25(23,24)19-9-7-13-3-1-2-4-16(13)12-19/h1-6,11H,7-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNBXOBQWQFHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)N3CCC4=C3C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-thiophen-3-yl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine](/img/structure/B7049866.png)
![4-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7049871.png)
![4-[[(2-Chloro-4-cyanophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B7049881.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7049889.png)
![2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049891.png)
![2-[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049897.png)
![4-[(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B7049899.png)
![N-methyl-N-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]ethanesulfonamide](/img/structure/B7049904.png)
![5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049908.png)
![4-[4-(3-Propan-2-ylsulfonylpropyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7049919.png)
![2-Propan-2-yl-5-[[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7049923.png)
![1-(1-Methylpyrazol-4-yl)-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7049930.png)
![2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7049941.png)
![2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid](/img/structure/B7049948.png)
